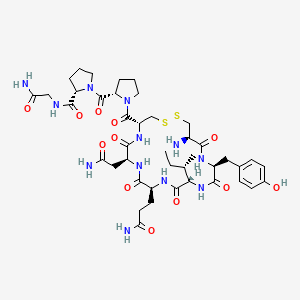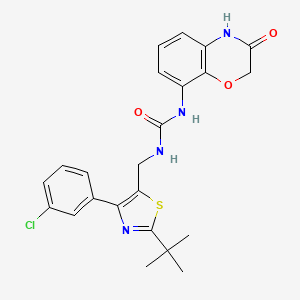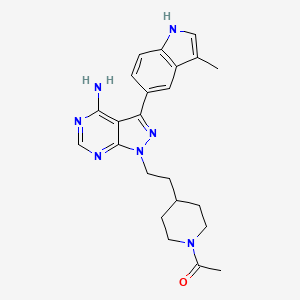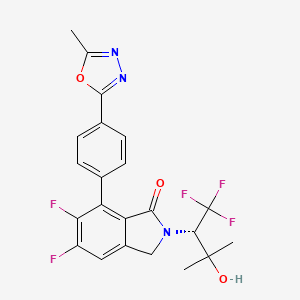
2,4,6-Trifluorbenzyl alcohol-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trifluorbenzyl alcohol-d2 is a deuterium-labeled derivative of 2,4,6-Trifluorbenzyl alcohol. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C7H3D2F3O, and it has a molecular weight of 164.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluorbenzyl alcohol-d2 typically involves the deuteration of 2,4,6-Trifluorbenzyl alcohol. One common method is the catalytic hydrogen-deuterium exchange reaction, where the hydrogen atoms in the benzyl alcohol are replaced with deuterium atoms using a deuterium source such as deuterium gas (D2) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure efficient hydrogen-deuterium exchange. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluorbenzyl alcohol-d2 undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: 2,4,6-Trifluorbenzaldehyde or 2,4,6-Trifluorbenzoic acid.
Reduction: 2,4,6-Trifluorbenzyl alkane.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
2,4,6-Trifluorbenzyl alcohol-d2 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies due to the presence of deuterium, which allows for the tracking of molecular transformations.
Biology: The compound is used in metabolic studies to understand the behavior of fluorinated compounds in biological systems.
Medicine: It is employed in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including agrochemicals and polymers
Mechanism of Action
The mechanism of action of 2,4,6-Trifluorbenzyl alcohol-d2 involves its interaction with molecular targets through hydrogen-deuterium exchange. The presence of deuterium can influence the compound’s pharmacokinetic and metabolic profiles, leading to altered absorption, distribution, metabolism, and excretion (ADME) properties. This makes it a valuable tool in drug development and metabolic studies .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorbenzyl alcohol: Similar structure but with different fluorine atom positions.
2,4,6-Trifluorbenzyl alcohol: The non-deuterated version of the compound.
2,4,6-Trifluorbenzaldehyde: The oxidized form of 2,4,6-Trifluorbenzyl alcohol.
Uniqueness
2,4,6-Trifluorbenzyl alcohol-d2 is unique due to the presence of deuterium, which provides distinct advantages in scientific research, particularly in the study of reaction mechanisms and metabolic pathways. The deuterium labeling allows for precise tracking and analysis, making it a valuable tool in various fields .
Properties
Molecular Formula |
C7H5F3O |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
dideuterio-(2,4,6-trifluorophenyl)methanol |
InChI |
InChI=1S/C7H5F3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2/i3D2 |
InChI Key |
YJQDVBPZXNALEE-SMZGMGDZSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=C(C=C1F)F)F)O |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
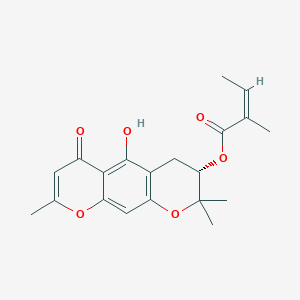
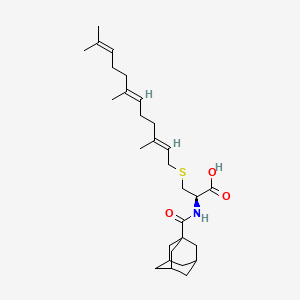
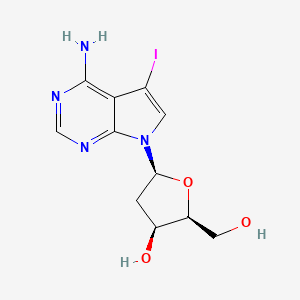
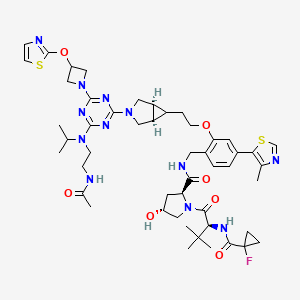
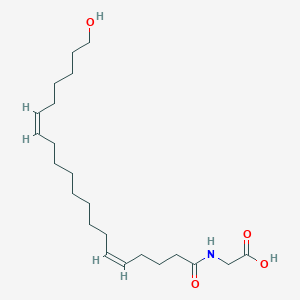

![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
